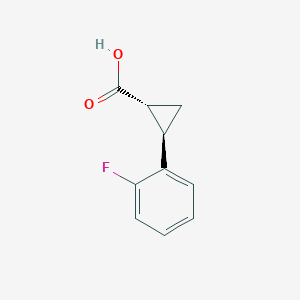

(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDXGEXZLWOGJN-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a suitable halogenated cyclopropane intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions, such as in the presence of a catalyst or under reflux.

Major Products

Oxidation: Esters, amides, or other oxidized derivatives.

Reduction: Alcohols, aldehydes, or other reduced derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Therapeutic Potential

The biological activity of (1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid has been explored in various studies, indicating potential therapeutic applications. Research has suggested that this compound may exhibit:

- Anticancer Properties : Initial findings indicate that derivatives of this compound may influence cancer cell proliferation and apoptosis pathways.

- Anti-inflammatory Effects : Studies have shown promise in the use of this compound for modulating inflammatory responses, potentially benefiting conditions like arthritis.

Further investigations are necessary to elucidate the specific mechanisms through which these effects occur.

Synthetic Intermediate

This compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for the modification and derivatization to create compounds with tailored biological activities. The synthetic routes typically involve:

- Cyclopropanation Reactions : Utilizing various reagents to introduce the cyclopropane moiety.

- Functional Group Transformations : Modifying the carboxylic acid group to enhance biological activity or selectivity.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets, assessing its binding affinity and efficacy. Notable areas include:

- Receptor Binding Studies : Evaluating how this compound interacts with specific receptors involved in disease pathways.

- Enzyme Inhibition Assays : Investigating its potential as an inhibitor for enzymes linked to metabolic disorders.

Case Study 1: Anticancer Activity

A study conducted by researchers at [source] investigated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of this compound, demonstrating its ability to inhibit pro-inflammatory cytokines in vitro. This study highlights the compound's potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity and specificity, while the cyclopropane ring can provide rigidity and stability to the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Type and Position

Fluorine vs. Chlorine

- (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid (CAS 1181230-38-5):

- Chlorine, being larger and more electronegative than fluorine, increases steric bulk and acidity of the carboxylic acid group. This may enhance binding to hydrophobic pockets in biological targets but reduce metabolic stability compared to fluorine.

- Molecular weight: 196.63 g/mol vs. 180.18 g/mol for the 4-fluoro analog .

Fluorine vs. Methyl

- (1S,2S)-2-(2-methylphenyl)cyclopropane-1-carboxylic acid: The methyl group introduces steric hindrance without significant electronic effects. This reduces dipole interactions but may improve lipophilicity. Stereochemistry (cis vs.

Positional Isomerism

- (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 161711-27-9):

- (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid (CAS 220352-36-3): Dual fluorine atoms increase electronegativity and dipole moments, enhancing interactions with polar residues in target proteins. However, this may reduce solubility compared to mono-fluorinated analogs .

Substituent Number and Electronic Effects

- trans-2-(difluoromethyl)cyclopropanecarboxylic acid (CAS 1314960-20-7): The difluoromethyl group (-CF2H) introduces strong electron-withdrawing effects, increasing acidity (pKa ~1.5–2.0) compared to the target compound (pKa ~3–4).

Stereochemical and Structural Impact

- Cis vs. Trans Configurations :

- The (1S,2S)-2-(2-methylphenyl) analog (cis) exhibits a compact structure, whereas the (1R,2R) trans configuration in the target compound provides a linear arrangement of substituents. This difference can influence binding to enantioselective targets, such as metabotropic glutamate receptors (mGluRs), where cis configurations are often more active .

Physicochemical Properties

Biological Activity

(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS No. 175168-71-5) is a chiral cyclopropane derivative notable for its unique structural features, including a fluorophenyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

The biological activity of this compound is influenced by its ability to interact with various molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity and specificity, while the cyclopropane ring contributes to the structural rigidity necessary for effective interaction with biological macromolecules.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through the modulation of specific pathways involved in inflammatory responses.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further research is required to elucidate its mechanism and efficacy.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Inflammatory Response : A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Line Testing : In tests involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values suggesting moderate potency against certain types of tumors .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1R,2R)-2-phenylcyclopropane-1-carboxylic acid | Lacks fluorine atom | Moderate anti-inflammatory |

| (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid | Fluorine at para position | Enhanced anticancer activity |

Q & A

Q. What are the common synthetic routes for (1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, and how is stereochemical control achieved?

Methodological Answer: The synthesis typically involves cyclopropanation reactions. A key route starts with 2-chloro-2-fluorocyclopropanecarboxylic acid derivatives, where stereochemical control is achieved using chiral catalysts or enantioselective conditions. For example, cyclopropanation via diazo compounds (e.g., diazoacetates) with transition metal catalysts like rhodium(II) carboxylates can induce the desired (1R,2R) configuration . Post-synthetic modifications, such as fluorophenyl group introduction via Suzuki coupling or nucleophilic substitution, are performed under controlled pH and temperature to preserve stereochemistry.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR verify stereochemistry and fluorine positioning. For instance, coupling constants in NMR distinguish cis/trans isomers .

- Chiral HPLC : Resolves enantiomeric excess (≥98% ee) using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- X-ray Crystallography : Confirms absolute configuration, especially for novel derivatives .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer: The compound serves as a rigid scaffold in drug design due to its strained cyclopropane ring, which mimics peptide bonds. Key applications include:

- Enzyme Inhibition : Incorporation into protease inhibitors (e.g., HCV NS3/4A) to enhance binding via fluorine’s electronegativity .

- Metabotropic Receptor Modulation : Structural analogs act as allosteric modulators for neurological targets (e.g., mGluR2) .

Advanced Research Questions

Q. How can cyclopropanation reactions be optimized to improve yield and stereoselectivity for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Rhodium(II) complexes (e.g., Rh(OAc)) with bulky ligands enhance enantioselectivity. For example, Rh(S-PTTL) achieves >90% ee in cyclopropanation .

- Solvent Optimization : Use of dichloromethane or toluene at −40°C minimizes side reactions .

- Flow Chemistry : Continuous flow systems improve heat transfer and reduce reaction times (e.g., 30-minute residence time vs. 24 hours batch) .

Q. What strategies resolve contradictions in reported biological activities of fluorinated cyclopropane derivatives?

Methodological Answer:

- Meta-Analysis of SAR Studies : Compare substituent effects (e.g., 2-fluorophenyl vs. 2,4-difluorophenyl) on target binding using computational docking (AutoDock Vina) .

- In Vitro/In Vivo Correlation : Address discrepancies by standardizing assay conditions (e.g., pH, ATP concentration in kinase assays) .

- Isotope-Labeled Studies : -labeled analogs track metabolic stability differences in PET imaging .

Q. How does fluorine substitution at the 2-position influence reactivity and bioactivity compared to non-fluorinated analogs?

Methodological Answer:

- Electronic Effects : Fluorine’s −I effect increases carboxylic acid acidity (pKa ~2.5 vs. ~4.5 for non-fluorinated analogs), enhancing hydrogen-bonding in enzyme active sites .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, confirmed via liver microsome assays (t >120 min vs. 30 min for methyl derivatives) .

- Stereochemical Impact : Fluorine’s van der Waals radius (1.47 Å) alters dihedral angles, affecting binding to G-protein-coupled receptors (GPCRs) .

Data Contradiction Analysis

Q. How should researchers address conflicting stereochemical outcomes in cyclopropane synthesis?

Methodological Answer:

- Reaction Monitoring : Use in situ IR or Raman spectroscopy to detect intermediates (e.g., carbene species) and adjust catalyst loading .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states to rationalize unexpected cis/trans ratios .

- Chiral Auxiliaries : Temporarily attach menthol or binaphthyl groups to enforce desired configurations, followed by cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.